molecular formula C13H13NO2 B1601510 (3-(Benzyloxy)pyridin-2-yl)methanol CAS No. 6059-29-6

(3-(Benzyloxy)pyridin-2-yl)methanol

Cat. No. B1601510
CAS RN: 6059-29-6
M. Wt: 215.25 g/mol
InChI Key: PGCMORSSVVBCQR-UHFFFAOYSA-N
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Patent
US09120819B2

Procedure details

25.2 ml of thionyl chloride are added to the solution of 40 g (0.19 mol) of 3-(benzyloxy)-2-(hydroxymethyl)pyridine (CAS 6059-29-6; Desideri, N; Sestili, I; Manarini, S; Cerletti, C; Stein; Eur. J. Med. Chem. Chim. Ther.; 26 (4) 1991; 455-460) in 265 ml of dichloromethane. The solution is stirred at ambient temperature under nitrogen, and then concentrated to dryness. The residue obtained is dissolved in water. Sodium bicarbonate is added until a solution at neutral pH is obtained. The aqueous solution is extracted with ethyl acetate. The organic phase is washed with a saturated aqueous solution of sodium chloride, dried over anhydrous sodium sulphate, and then concentrated to dryness. 41 g (95%) of a brown oil are obtained.
Quantity
25.2 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
265 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH2:5]([O:12][C:13]1[C:14]([CH2:19]O)=[N:15][CH:16]=[CH:17][CH:18]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.C(=O)(O)[O-].[Na+]>ClCCl.O>[CH2:5]([O:12][C:13]1[C:14]([CH2:19][Cl:3])=[N:15][CH:16]=[CH:17][CH:18]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
25.2 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
40 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(=NC=CC1)CO
Name
Quantity
265 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred at ambient temperature under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is obtained
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution is extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase is washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C(=NC=CC1)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 41 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.